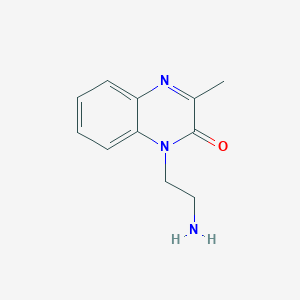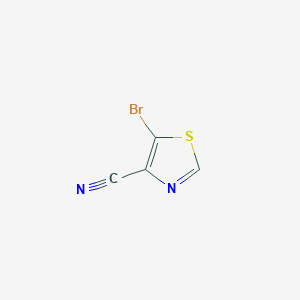
5-Bromothiazole-4-carbonitrile
Vue d'ensemble
Description
5-Bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It is also known as 4-bromo-1,3-thiazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms, substituted with a bromine atom and a carbonitrile group .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 189.04 .Applications De Recherche Scientifique
Synthèse Organique
5-Bromothiazole-4-carbonitrile: est un bloc de construction précieux en synthèse organique. Il peut être utilisé pour construire divers composés hétérocycliques qui sont présents dans de nombreux produits pharmaceutiques et agrochimiques. L'atome de brome dans la molécule sert de bon groupe partant, facilitant les réactions de substitution nucléophile qui peuvent conduire à un large éventail de dérivés .
Recherche Pharmaceutique
Ce composé a été identifié comme un précurseur dans la synthèse de molécules ayant des activités pharmacologiques potentielles. Par exemple, les dérivés du thiazole sont connus pour leurs propriétés antibactériennes et antivirales. Le groupe cyano dans le this compound peut être modifié davantage pour créer des composés qui peuvent servir de candidats médicaments pour des maladies comme la maladie d'Alzheimer, la douleur chronique, le cancer et la maladie de Huntington .
Développement Agrochimique
Les thiazoles, y compris ceux dérivés du this compound, sont importants dans le développement de nouveaux agrochimiques. Ils peuvent être utilisés pour créer des fongicides, des herbicides et des insecticides. La polyvalence structurelle fournie par le noyau thiazole permet le développement de composés ayant des mécanismes d'action spécifiques contre divers ravageurs agricoles .
Science des Matériaux
En science des matériaux, le this compound peut contribuer au développement de nouveaux matériaux aux propriétés uniques. Ses dérivés peuvent être utilisés comme intermédiaires dans la synthèse de colorants, de polymères et d'autres matériaux fonctionnels qui nécessitent des propriétés électroniques ou photoniques spécifiques .
Agents Antifongiques
Les dérivés de l'isothiazole, qui peuvent être synthétisés à partir du this compound, ont montré une activité en tant qu'agents antifongiques. Ces composés peuvent être optimisés pour être utilisés dans le traitement des infections fongiques chez l'homme ou pour protéger les cultures contre les maladies fongiques en agriculture .
Immunomodulation
Certains dérivés du thiazole se sont avérés posséder des propriétés immunomodulatrices. En tant que tel, le this compound pourrait servir de point de départ pour la synthèse d'immunosuppresseurs ou d'autres médicaments qui modulent le système immunitaire à des fins thérapeutiques .
Safety and Hazards
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
5-Bromothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . The interaction with PDE5 involves the regulation of enzyme activity, either enhancing or inhibiting its function, which can have implications for cellular signaling pathways. Additionally, this compound has been found to inhibit COX enzymes, which are involved in the inflammatory response . These interactions highlight the compound’s potential as a therapeutic agent in conditions related to inflammation and cellular signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators, thereby impacting cell signaling pathways associated with inflammation. Furthermore, the compound’s interaction with PDE5 can influence cyclic guanosine monophosphate (cGMP) levels, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PDE5 and COX, leading to either inhibition or activation of these enzymes . In the case of PDE5, this compound can enhance or inhibit the enzyme’s activity, thereby modulating cGMP levels and influencing cellular signaling pathways . For COX enzymes, the compound acts as an inhibitor, reducing the production of prostaglandins and other inflammatory mediators . These molecular interactions underscore the compound’s potential as a modulator of enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of COX enzymes and modulation of PDE5 activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and modulate PDE5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of careful dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic fate in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular uptake and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals . These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQOPDVAYADPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306029 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257072-06-2 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

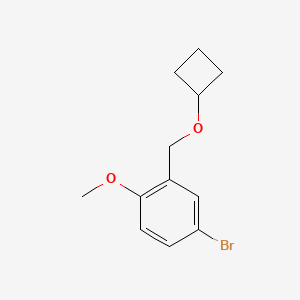
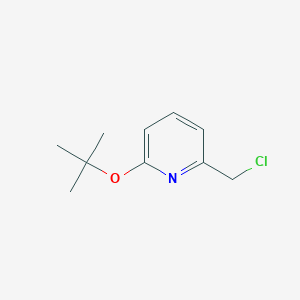
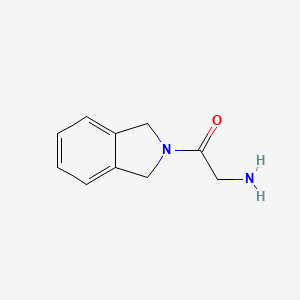
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)

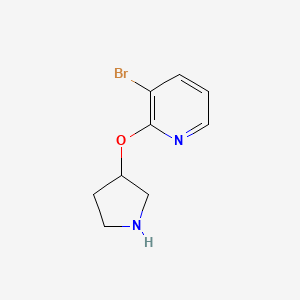
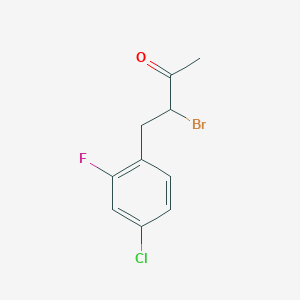
![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)
